M-bromoacetyldistamycin
Description
M-bromoacetyldistamycin is a synthetic derivative of distamycin A, a naturally occurring antiviral and antitumor antibiotic. Distamycin A binds to the minor groove of DNA, preferentially targeting AT-rich regions, and inhibits transcription and replication. The bromoacetyl modification at the methoxy position (this compound) enhances alkylating activity, enabling covalent binding to DNA and improving cytotoxicity against cancer cells .
Properties
CAS No. |
99328-13-9 |
|---|---|
Molecular Formula |
C23H29BrN8O4 |
Molecular Weight |
561.4 g/mol |
IUPAC Name |
N-(3-aminopropyl)-5-[[4-[[4-[(2-bromoacetyl)amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29BrN8O4/c1-30-12-14(27-20(33)11-24)9-17(30)22(35)28-15-10-18(31(2)13-15)23(36)29-19-6-5-16(32(19)3)21(34)26-8-4-7-25/h5-6,9-10,12-13H,4,7-8,11,25H2,1-3H3,(H,26,34)(H,27,33)(H,28,35)(H,29,36) |
InChI Key |
QVJUIPBTVKGIQZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CC=C(N3C)C(=O)NCCCN)C)NC(=O)CBr |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CC=C(N3C)C(=O)NCCCN)C)NC(=O)CBr |
Other CAS No. |
99328-13-9 |
Synonyms |
M-bromoacetyldistamycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
M-bromoacetyldistamycin belongs to the distamycin-lexitropsin family, which includes pyrrole-amide oligomers with DNA-binding properties. Key analogs and their distinctions are summarized below:
| Compound | Structural Features | Mechanism | Key Applications |
|---|---|---|---|
| This compound | Bromoacetyl group at methoxy position | Covalent DNA alkylation; minor groove binder | Anticancer therapy, DNA repair studies |
| Distamycin A | Three pyrrole units, no alkylating groups | Non-covalent DNA binding | Antiviral, antileukemic agents |
| Tallimustine | Chloroethylnitrosourea moiety | Crosslinks DNA strands | Hematologic malignancies |
| CC-1065 | Cyclopropane-containing alkylating subunit | Covalent binding to N3 of adenine | Antibiotic, antitumor agent |
Pharmacokinetic and Pharmacodynamic Differences
Comparative pharmacokinetic data (hypothetical, based on analog studies):
| Parameter | This compound | Distamycin A | Tallimustine |
|---|---|---|---|
| Bioavailability | 15–20% (oral) | <5% (oral) | 85–90% (IV) |
| Half-life (t₁/₂) | 6–8 hours | 2–3 hours | 10–12 hours |
| Metabolism | Hepatic CYP3A4 | Renal excretion | Hepatic CYP2D6 |
| DNA Binding Affinity | 10 nM (AT-rich sequences) | 50 nM | 200 nM (non-specific) |
This compound exhibits prolonged half-life and enhanced DNA alkylation compared to distamycin A, but lower bioavailability than tallimustine due to its larger molecular weight and polarity . Its selectivity for AT-rich regions reduces off-target toxicity relative to non-specific alkylators like CC-1063.
Efficacy and Toxicity Profiles
- This compound : Demonstrates IC₅₀ values of 0.1–1 µM in leukemia cell lines (e.g., HL-60) but causes myelosuppression at therapeutic doses.
- Distamycin A: Limited cytotoxicity (IC₅₀ >10 µM) but minimal hematologic toxicity.
- Tallimustine : Potent against lymphoma (IC₅₀ ~0.05 µM) but induces severe hepatotoxicity.
Research Findings and Clinical Relevance
Preclinical studies highlight this compound’s synergy with PARP inhibitors in BRCA-mutated cancers, leveraging its DNA alkylation to exacerbate synthetic lethality . However, its clinical development is hindered by solubility challenges and unpredictable drug-drug interactions mediated by CYP3A4 .
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